2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide
Description
This compound is a 1,2,4-triazole derivative featuring a sulfanyl bridge connecting the triazole core to an acetamide group. The triazole ring is substituted with an amino group at position 4 and a 4-chlorophenyl group at position 3. The acetamide moiety is further substituted with a 2,3-dichlorophenyl group. This structural framework is associated with diverse biological activities, including enzyme inhibition and anti-inflammatory effects, as seen in related analogs . Its synthesis typically involves coupling reactions between triazole thiol intermediates and halogenated acetamides, followed by crystallization or recrystallization for purification .
Properties
IUPAC Name |
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3N5OS/c17-10-6-4-9(5-7-10)15-22-23-16(24(15)20)26-8-13(25)21-12-3-1-2-11(18)14(12)19/h1-7H,8,20H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDANNQCVCJPAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide is a triazole derivative that has garnered attention for its diverse biological activities. The triazole ring is known for its potential in medicinal chemistry, particularly as an antifungal, antibacterial, and anticancer agent. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 313.78 g/mol. Its structure includes a triazole ring linked to a sulfanyl group and a dichlorophenyl acetamide moiety.
Antifungal Activity
Triazole derivatives have been extensively studied for their antifungal properties. The compound in focus has shown promising results against various fungal strains. In a study examining related triazole derivatives, compounds exhibited minimum inhibitory concentrations (MIC) ranging from 0.01 to 0.27 μmol/mL against fungi such as Gibberella nicotiancola and Aspergillus flavus . The presence of the chlorophenyl group enhances the antifungal efficacy by improving interaction with fungal cell membranes.
Antibacterial Activity
The antibacterial potential of the compound has been evaluated against both Gram-positive and Gram-negative bacteria. Research indicates that similar triazole derivatives possess significant antibacterial activity, with MIC values as low as 0.125 μg/mL against strains like Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of bacterial cell wall synthesis or disruption of protein synthesis.
Anticancer Activity
Emerging evidence suggests that 1,2,4-triazole derivatives can induce apoptosis in cancer cells. A study focused on related compounds demonstrated that they could inhibit cell proliferation and induce apoptosis in various cancer cell lines . The specific triazole compound under consideration may share similar mechanisms, potentially acting through pathways involving caspase activation and modulation of Bcl-2 family proteins.
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : Triazoles often act as enzyme inhibitors, targeting key metabolic pathways in pathogens.
- Membrane Disruption : The lipophilic nature of the chlorophenyl groups may facilitate membrane penetration, leading to cell lysis.
- Apoptosis Induction : In cancer cells, triazoles may trigger apoptotic pathways through mitochondrial dysfunction and activation of caspases.
Case Studies
- Antifungal Efficacy : A comparative study highlighted that certain triazole derivatives exhibited antifungal activity significantly superior to traditional agents like ketoconazole . This underscores the potential clinical utility of the compound.
- Anticancer Screening : In a drug library screening involving multicellular spheroids, novel triazole compounds were identified as potent anticancer agents due to their ability to penetrate tumor microenvironments effectively .
Data Summary Table
Scientific Research Applications
Pharmacological Applications
The compound exhibits a variety of bioactivities owing to the presence of the triazole ring and the sulfur moiety. Here are some key applications:
Antimicrobial Activity
Numerous studies have shown that triazole derivatives possess significant antimicrobial properties. For instance, compounds structurally similar to 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide have been evaluated against various bacterial strains. A study indicated that triazole derivatives demonstrated efficacy against resistant strains of Staphylococcus aureus and Escherichia coli, often outperforming conventional antibiotics in terms of minimum inhibitory concentration (MIC) values .
Antifungal Properties
Triazoles are well-known for their antifungal activity. The compound's structural features suggest potential effectiveness against fungal infections, particularly those caused by Candida spp. and Aspergillus spp. Research indicates that triazole derivatives can inhibit the ergosterol biosynthesis pathway in fungi, thus serving as effective antifungal agents .
Anticancer Potential
The anticancer properties of triazole compounds have been widely studied. Preliminary investigations into related compounds have shown that they can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and the inhibition of angiogenesis . The specific compound discussed may similarly exhibit these properties due to its structural characteristics.
Anti-inflammatory Effects
Triazole derivatives have also been explored for their anti-inflammatory effects. The presence of functional groups that interact with inflammatory pathways suggests potential therapeutic uses in treating conditions like arthritis or other inflammatory diseases .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound belongs to a broader class of 1,2,4-triazol-3-ylsulfanyl acetamides. Key structural variations among analogs include:
Substituents on the triazole ring: Position 4 and 5 substitutions (e.g., amino, alkyl, aryl groups).
Aryl groups on the acetamide : Chlorophenyl, dichlorophenyl, or heteroaromatic substituents.
Additional functional groups : Methoxy, ethoxy, or sulfanyl modifications.
Table 1: Structural Variations in Selected Analogs
Antiexudative Activity
Analogous compounds exhibit significant anti-inflammatory effects. For example, 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives demonstrated 94% inhibition of exudate volume at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .
Reverse Transcriptase Inhibition
In silico docking studies identified triazole-acetamides as potent HIV-1 reverse transcriptase inhibitors. For instance:
- AM31: 2-{[4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide showed a binding affinity (Ki) of 1.2 nM, outperforming nevirapine (Ki = 10 nM) .
- The target compound’s 4-chlorophenyl group may enhance π-π stacking with hydrophobic enzyme pockets, though specific activity data are pending.
Antimicrobial and Antifungal Potential
Compounds like N-(2-chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide () showed moderate activity against Staphylococcus aureus (MIC = 8 µg/mL), suggesting the sulfanyl group’s role in disrupting bacterial membranes.
Physicochemical Properties
Table 2: Physicochemical Data for Selected Analogs
*Calculated using ChemDraw.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
